ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a trifluoromethyl group, which is often associated with enhanced biological activity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization to achieve the final structure. Common synthetic methods include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization reactions involving hydrazines and ketones.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: Reduction of the imine group can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Trifluoromethylated indoles: Compounds with similar trifluoromethyl groups.
Uniqueness
Ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H24F3N3O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 1-[[2-oxo-3-[3-(trifluoromethyl)phenyl]iminoindol-1-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H24F3N3O3/c1-2-33-23(32)16-10-12-29(13-11-16)15-30-20-9-4-3-8-19(20)21(22(30)31)28-18-7-5-6-17(14-18)24(25,26)27/h3-9,14,16H,2,10-13,15H2,1H3 |
InChI Key |
KLFJJZYCNMKDID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O |
Origin of Product |
United States |
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